

Spectroscopic Profile of N-(2-cyanoethyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(2-cyanoethyl)glycine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-cyanoethyl)glycine** (CAS No. 3088-42-4), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(2-cyanoethyl)glycine**.

¹H NMR Spectroscopic Data

Solvent: Deuterium Oxide (D₂O) Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.95	s	2H	-CH ₂ - (glycine moiety)
3.45	t	2H	-N-CH ₂ -
2.90	t	2H	-CH ₂ -CN

s = singlet, t = triplet

¹³C NMR Spectroscopic Data

Solvent: Deuterium Oxide (D₂O) Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (δ) ppm	Assignment
175.0	C=O (Carboxylic acid)
118.5	-CN (Nitrile)
48.0	-CH ₂ - (glycine moiety)
45.5	-N-CH ₂ -
15.0	-CH ₂ -CN

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-2500 (broad)	O-H stretch (Carboxylic acid)
2250	C≡N stretch (Nitrile)
1710	C=O stretch (Carboxylic acid)
1620	N-H bend (Amine)
1400	O-H bend (Carboxylic acid)
1120	C-N stretch (Amine)

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
128	5	$[M]^+$ (Molecular Ion)
83	100	$[M - \text{COOH}]^+$
54	85	$[\text{CH}_2=\text{CH-CN}]^+$
42	95	$[\text{CH}_2=\text{C=NH}]^+$

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Sample Preparation

A sample of **N-(2-cyanoethyl)glycine** (purity >98%) was obtained from a commercial supplier. For NMR analysis, approximately 10 mg of the compound was dissolved in 0.5 mL of deuterium oxide (D_2O). For IR spectroscopy, a KBr pellet was prepared by grinding a small amount of the solid sample with potassium bromide. For mass spectrometry, the sample was introduced directly into the ion source.

NMR Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra were recorded on a Varian A-60 spectrometer. The ^1H NMR spectrum was acquired at 60 MHz and the ^{13}C NMR spectrum at 15 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a KBr pellet over a scanning range of 4000 to 400 cm^{-1} .

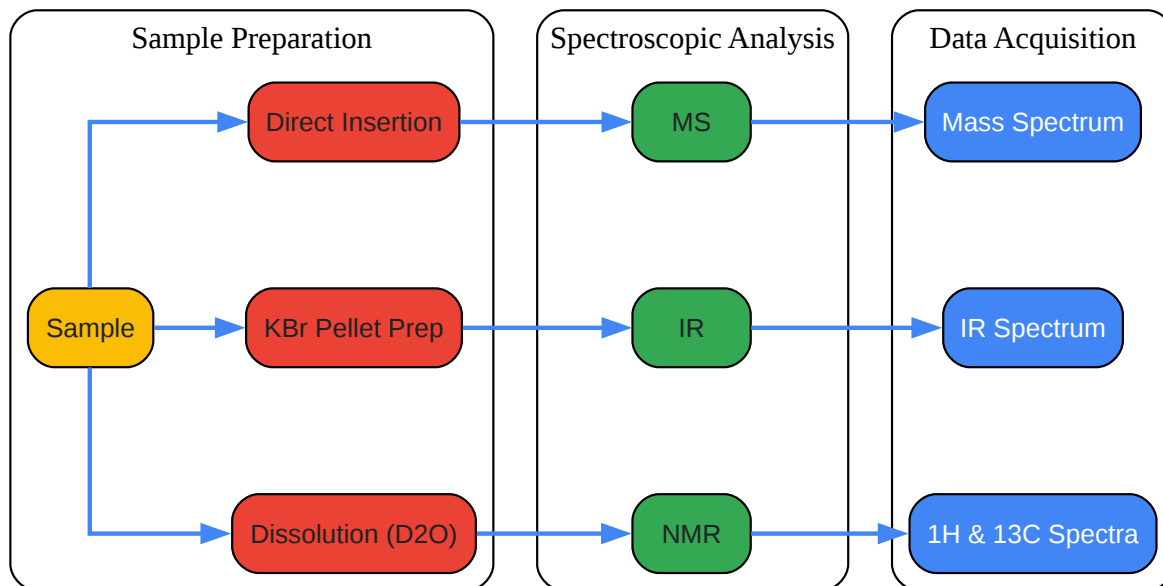
Mass Spectrometry

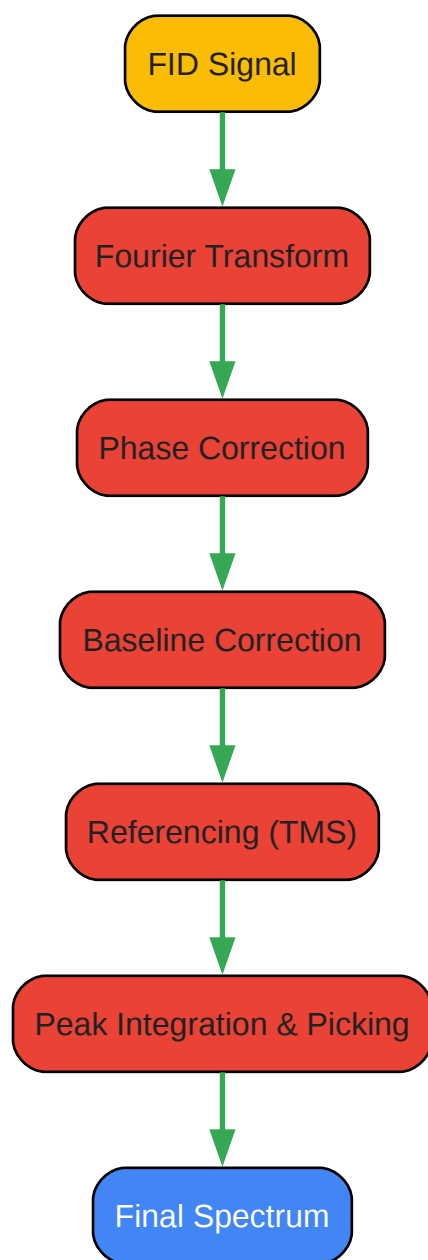
Mass spectral data was collected using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced via a direct insertion probe, and the spectrum was

obtained using electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **N-(2-cyanoethyl)glycine**.





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com